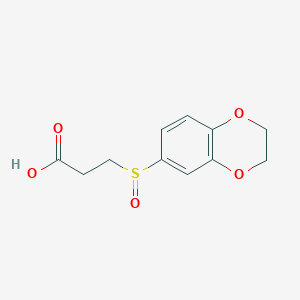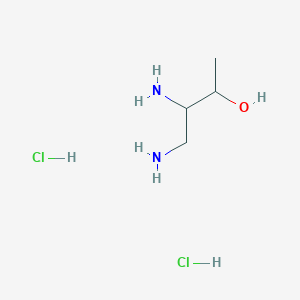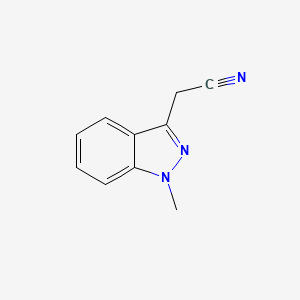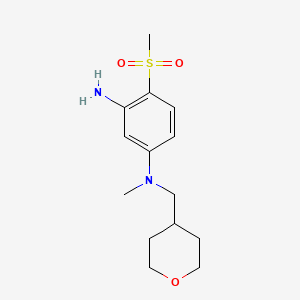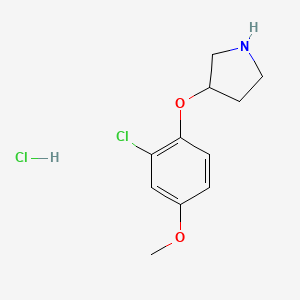
2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds like CMPEH often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of CMPEH is characterized by the presence of a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. It’s widely used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage . The compound’s structure allows for various modifications, making it a valuable tool for designing new drugs with specific biological profiles.
Pharmacokinetics: ADME/Tox Studies
Incorporating the pyrrolidine ring into drug candidates can significantly alter their physicochemical properties, affecting their Absorption, Distribution, Metabolism, Excretion (ADME), and toxicity profiles . Researchers can use this compound to study the impact of the pyrrolidine scaffold on the pharmacokinetic behavior of new drug candidates.
Biological Activity: Target Selectivity
The pyrrolidine ring’s stereogenicity means that different stereoisomers can bind to enantioselective proteins in unique ways. This compound can be used to investigate how variations in stereochemistry influence the biological activity and target selectivity of potential drugs .
Synthetic Chemistry: Ring Construction Strategies
This compound can serve as a starting point or intermediate in synthetic strategies for constructing pyrrolidine rings from different cyclic or acyclic precursors. It’s also useful for studying the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Structural Biology: Protein-Ligand Interactions
The distinct spatial orientation of substituents on the pyrrolidine ring can lead to different binding modes with proteins. This compound can be used to explore protein-ligand interactions and understand the structure-activity relationship (SAR) in drug design .
Organic Chemistry: Benzylic Position Reactions
The compound’s benzylic position is reactive and can undergo various chemical transformations, such as free radical bromination and nucleophilic substitution. It’s an excellent model for studying reactions at the benzylic position and the influence of steric factors on these reactions .
Chemical Synthesis: Derivative Formation
Researchers can use this compound to synthesize a wide range of derivatives, such as 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives. These derivatives have potential applications in developing new therapeutic agents .
Material Science: Heterocyclic Scaffold Utilization
The pyrrolidine ring is a common heterocyclic scaffold that can be incorporated into materials for various applications, including organic electronics and photonics. This compound can be used to study the material properties conferred by the pyrrolidine scaffold .
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring have been shown to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biochemical pathways, depending on their target of action .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The pyrrolidine ring and its derivatives have been associated with various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activities .
Action Environment
The stability and activity of compounds with a pyrrolidine ring can be influenced by factors such as ph, temperature, and the presence of other substances .
Propriétés
IUPAC Name |
3-(2-chloro-4-methoxyphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-14-8-2-3-11(10(12)6-8)15-9-4-5-13-7-9;/h2-3,6,9,13H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGZRGYJSGKNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



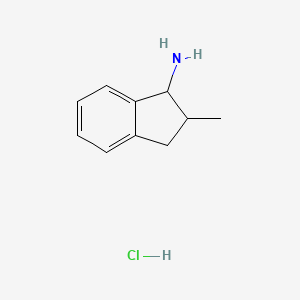
![1-ethyl-4-fluoro-2-[(1H-imidazol-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B1424494.png)
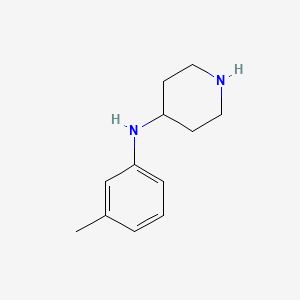
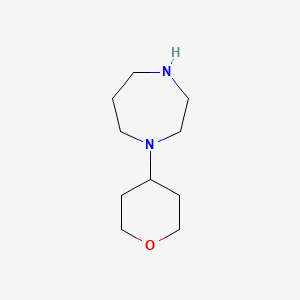
![N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1424501.png)

![N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1424504.png)
![Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate](/img/structure/B1424505.png)
